3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride
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Overview
Description
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride is a chemical compound known for its unique structure and properties. It features a piperazine ring attached to a pyridazine ring, with a trifluoromethyl group at the 5-position. This compound is of interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride typically involves the reaction of 3,5-dichloropyridazine with piperazine in the presence of a base, followed by the introduction of the trifluoromethyl group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of reduced piperazine derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-piperazin-1-yl)-3-(3-trifluoromethyl-phenyl)-urea: Similar structure with a trifluoromethyl group and piperazine ring.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar piperazine and pyridazine structures.
Uniqueness
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties
Properties
Molecular Formula |
C9H13Cl2F3N4 |
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Molecular Weight |
305.12 g/mol |
IUPAC Name |
3-piperazin-1-yl-5-(trifluoromethyl)pyridazine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-5-8(15-14-6-7)16-3-1-13-2-4-16;;/h5-6,13H,1-4H2;2*1H |
InChI Key |
GJLAXHRADSTMQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=CC(=C2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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